molecular formula C30H31NO4 B8181981 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid

Katalognummer: B8181981
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: KKKFADWEFACSGP-NDEPHWFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound features a 4-cyclohexylphenyl substituent on the β-carbon of the alanine backbone, contributing to its unique steric and hydrophobic properties. The cyclohexyl group enhances lipophilicity, which can influence peptide solubility, membrane permeability, and target-binding interactions .

Eigenschaften

IUPAC Name

(2S)-3-(4-cyclohexylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-17,21,27-28H,1-3,8-9,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKFADWEFACSGP-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solution-Phase Synthesis Using Fmoc-Cl Activation

The solution-phase synthesis begins with the preparation of 4-cyclohexyl-L-phenylalanine, followed by Fmoc protection. A representative protocol involves:

  • Amino Acid Activation : Dissolving 4-cyclohexyl-L-phenylalanine in a 1:1 mixture of water and acetone under basic conditions (sodium bicarbonate, pH 8–9).

  • Fmoc Protection : Adding Fmoc-Cl (1.2 equivalents) dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • Workup : Acidifying the reaction mixture to pH 2–3 with hydrochloric acid, extracting with ethyl acetate, and evaporating the solvent.

  • Purification : Recrystallization from ethanol/water (2:3 v/v) yields Fmoc-4-cyclohexylphenylalanine with >99% purity.

Key Data :

  • Yield : 65–89%

  • Purity : ≥99% (HPLC)

  • Reaction Time : 24–48 hours

Solid-Phase Peptide Synthesis (SPPS) Approaches

While SPPS is typically used for peptide chain assembly, its principles inform the synthesis of Fmoc-protected amino acids:

  • Resin Loading : Coupling 4-cyclohexylphenylalanine to 2-chlorotrityl chloride resin using HBTU/HOAt activation in DMF.

  • Fmoc Deprotection : Treating with 20% piperidine in DMF to expose the α-amino group.

  • In-Situ Fmoc Re-Protection : Reacting with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of DIEA.

  • Cleavage : Using 1% trifluoroacetic acid (TFA) in dichloromethane to release the Fmoc-protected amino acid.

Advantages :

  • Avoids solubility issues with hydrophobic amino acids.

  • Enables high-throughput synthesis.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

  • THF/Pyridinium p-Toluenesulfonate : Enhances cyclization efficiency during side-chain incorporation.

  • Ethanol/Water Mixtures : Improve recrystallization yields by modulating polarity.

  • DIC/Oxyma : Reduces racemization during coupling compared to HBTU.

Comparative Performance :

ParameterTHF SystemEthanol/WaterDIC/Oxyma
Yield (%)658978
Racemization (%)<1<0.5<0.2
Reaction Time (hours)8246

Temperature and pH Control

  • Low-Temperature Coupling : Conducting Fmoc-Cl reactions at 0°C minimizes side reactions (e.g., aspartimide formation).

  • pH 8–9 : Critical for efficient Fmoc protection while preventing hydrolysis of the active ester.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for industrial-scale production due to cost efficiency. Ethyl acetate/sherwood oil systems achieve ≥99% purity.

  • Column Chromatography : Used for lab-scale purification with silica gel (eluent: hexane/ethyl acetate/acetic acid 5:4:1).

Purity Analysis :

MethodPurity (%)Detection Wavelength (nm)Source
HPLC99.97254
NMR (¹H)>99-

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.89 (d, Fmoc aromatic), 4.25 (m, α-CH), 3.10 (m, cyclohexyl-CH₂).

  • IR : 1720 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (amide I).

Industrial and Environmental Considerations

Scalability Challenges

  • Solvent Waste : Ethanol/water systems generate 5–10 L waste per kg product.

  • Catalyst Recovery : Pyridinium p-toluenesulfonate can be recycled via extraction, reducing costs by 20%.

Green Chemistry Innovations

  • 2-MeTHF/MeOH Solvents : Replace DCM/DMF in Fmoc deprotection, reducing toxicity.

  • NaOH-Based Deprotection : Avoids piperidine, achieving 95% efficiency for glycine analogs .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluoren-9-ylmethoxy carbonyl group makes it particularly reactive in these processes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in the study of protein interactions and enzyme inhibition.

  • Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in binding to these targets, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Differences

The primary distinction among Fmoc-protected amino acid analogs lies in the substituents on the aromatic or heteroaromatic side chains. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight Key Properties/Applications Safety Profile (GHS)
Target Compound (4-cyclohexylphenyl) C₃₀H₃₁NO₄* 493.57† High hydrophobicity; potential for enhancing peptide stability in non-polar environments. Likely used in SPPS for hydrophobic peptide motifs . Data not fully available; expected hazards include skin/eye irritation (similar to analogs).
3-(o-tolyl) C₂₅H₂₃NO₄ 401.45 Moderate hydrophobicity; used in peptide intermediates. Purity: 99.76%, stored at -20°C . H302 (oral toxicity), H315/H319 (skin/eye irritation) .
4-chlorophenyl C₂₅H₂₂ClNO₄ 435.90 Electron-withdrawing Cl enhances reactivity; applicable in halogen-bonded peptide design. H302, H315, H319, H335 (respiratory irritation) .
4-(difluoromethyl)phenyl C₂₅H₂₁F₂NO₄ 445.44 Fluorine atoms improve metabolic stability and bioavailability; used in therapeutic peptide research. No specific data; fluorinated analogs may exhibit distinct toxicokinetics.
3-hydroxyphenyl C₂₄H₂₁NO₅ 403.43 Hydroxyl group enables hydrogen bonding; stored at room temperature. Suitable for hydrophilic peptide sequences . Not fully characterized; research use only.
2,4,5-trifluorophenyl C₂₄H₁₈F₃NO₄ 441.40 Trifluorinated side chain enhances electronegativity and binding specificity. Synonyms: Fmoc-2,4,5-Trifluoro-L-Phenylalanine . Hazard data unspecified; likely similar to fluorinated analogs.
Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Heteroaromatic thiophene enhances π-stacking interactions; used in peptide-organic hybrid materials. H302, H315, H319, H332, H335 (multiple irritancy hazards) .

*Assumed molecular formula based on structural analogy. †Calculated molecular weight.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid, commonly referred to as Fmoc-protected amino acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

The structure of this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This group protects the amino functionality during peptide bond formation, allowing for selective coupling reactions without unwanted side reactions .

Biological Activity

The biological activity of this compound is multifaceted and includes:

  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Anticancer Activity : Some derivatives of Fmoc-protected amino acids have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Effects : Certain peptide analogs derived from this compound have demonstrated neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Interaction with Biological Macromolecules : The compound has been shown to bind with various biological macromolecules, influencing cellular processes and signaling pathways.

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon deprotection, the free amino group can participate in further coupling reactions to form biologically active peptides. The furan ring structure may also interact with specific molecular targets, enhancing its biological effects .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerCytotoxic effects on cancer cell lines; potential therapeutic applications
NeuroprotectiveProtects neuronal cells; potential for treating neurodegenerative diseases
Binding InteractionInteracts with various biomolecules; influences cellular processes

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several Fmoc-protected amino acid derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of peptide analogs derived from this compound. The study found that these peptides could significantly reduce neuronal apoptosis in vitro under oxidative stress conditions, suggesting their utility in neuroprotective therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid?

  • Methodology : The compound is synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. A typical protocol involves reacting the precursor amino acid with Fmoc-Cl in a basic medium (e.g., sodium carbonate in 1,4-dioxane/water) at room temperature . After protection, the Fmoc group is removed using 20% piperidine in DMF for downstream functionalization . Purification is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the product .

Q. How is the compound purified, and what analytical methods validate its structure?

  • Methodology : Reverse-phase HPLC or flash chromatography with acetonitrile/water gradients is standard for purification . Structural validation employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). For example, 1H^1H-NMR confirms the Fmoc aromatic protons (7.2–7.8 ppm) and propanoic acid backbone (2.8–3.5 ppm), while MS provides molecular weight verification .

Q. What are the critical storage conditions to maintain stability?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in light-resistant containers to prevent Fmoc group degradation. Stability testing under accelerated conditions (40°C/75% RH) confirms no decomposition for ≥6 months when stored properly .

Q. What safety precautions are essential during handling?

  • Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via solvent-wet handling. Emergency procedures include eye rinsing (15 min with saline) and skin decontamination (soap/water) . Acute toxicity (oral LD50_{50} > 2000 mg/kg in rats) mandates cautious waste disposal via licensed contractors .

Advanced Research Questions

Q. How can structural analogs be designed to enhance bioactivity (e.g., antiviral properties)?

  • Methodology : Modify the cyclohexylphenyl or propanoic acid moieties. For instance:

  • Introduce halogenated substituents (e.g., 3,5-difluorophenyl) to improve target binding .
  • Replace the Fmoc group with photo-labile protecting groups for controlled release in drug delivery .
  • Case Study : Fluorinated analogs (e.g., bromodifluoromethoxy derivatives) showed enhanced HIV-1 entry inhibition (IC50_{50} < 1 µM) compared to non-halogenated counterparts .

Q. How can contradictory NMR data during characterization be resolved?

  • Methodology : Contradictions in 1H^1H-NMR signals (e.g., overlapping peaks) are addressed via:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Variable-temperature NMR to distinguish dynamic exchange processes .
  • Example : A 2023 study resolved diastereomer-induced splitting in propanoic protons using HSQC at 298 K .

Q. What strategies mitigate side reactions during Fmoc deprotection?

  • Methodology : Piperidine (20% in DMF) is optimal for Fmoc removal, but overexposure can hydrolyze the ester linkage. Mitigation includes:

  • Monitoring reaction progress via TLC (disappearance of Fmoc UV spot at 254 nm).
  • Quenching with acetic acid to neutralize excess base .

Q. How is the compound applied in studying protein-ligand interactions (e.g., protease inhibition)?

  • Methodology : The cyclohexylphenyl group enhances hydrophobic binding to enzyme pockets. In West Nile virus NS2B–NS3 protease studies:

  • Fluorescence polarization assays measured Ki values (nM range) using FITC-labeled analogs .
  • MD simulations revealed stabilizing van der Waals interactions with Val154 and Leu76 residues .

Q. What are the ecological implications of laboratory-scale synthesis?

  • Methodology : While ecotoxicity data are limited, the compound’s logP (~3.5) suggests moderate bioaccumulation potential. Best practices include:

  • Neutralizing waste with citric acid before disposal.
  • Avoiding release into waterways due to potential aquatic toxicity (EC50_{50} < 10 mg/L in Daphnia magna) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.